molecular formula C12H10N4O2 B2951748 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile CAS No. 2310123-56-7

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile

Cat. No.: B2951748
CAS No.: 2310123-56-7
M. Wt: 242.238
InChI Key: QUKZQQMGPKZABN-UHFFFAOYSA-N
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Description

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile typically involves multiple steps, starting with the formation of the cyclopropyl group and the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)anilines: : These compounds share the 1,2,4-oxadiazole motif but differ in their substituents and functional groups.

  • 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine: : This compound has a similar cyclopropyl group and oxadiazole ring but features a morpholine moiety.

Uniqueness

2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile is unique due to its combination of the cyclopropyl group, the 1,2,4-oxadiazole ring, and the pyridine ring. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-5-7-16-6-1-2-9(12(16)17)11-14-10(15-18-11)8-3-4-8/h1-2,6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZQQMGPKZABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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